molecular formula C15H24ClNO3 B564638 Oxprenolol CAS No. 1189649-47-5

Oxprenolol

Cat. No. B564638
M. Wt: 308.854
InChI Key: COAJXCLTPGGDAJ-CXUOUXNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxprenolol is a non-selective beta-adrenergic antagonist used to treat hypertension, angina pectoris, arrhythmias, and anxiety . It is a lipophilic beta blocker which passes the blood-brain barrier more easily than water-soluble beta blockers . As such, it is associated with a higher incidence of CNS-related side effects than beta blockers with more hydrophilic molecules such as atenolol, sotalol, and nadolol .


Synthesis Analysis

Oxprenolol is a chiral compound, the beta blocker is used as a racemate, e.g., a 1:1 mixture of ®-(+)-oxprenolol and (S)-(–)-oxprenolol . Analytical methods (HPLC) for the separation and quantification of ®-(+)-oxprenolol and (S)-(–)-oxprenolol in urine and in pharmaceutical formulations have been described in the literature .


Molecular Structure Analysis

The molecular formula of Oxprenolol is C15H23NO3 . The molecular weight is 265.348 . The IUPAC name is (RS)-1-[2-(Allyloxy)phenoxy]-3-(isopropylamino)propan-2-ol .


Chemical Reactions Analysis

A stereoselective HPLC method has been developed for the simultaneous determination of oxprenolol enantiomers in urine and pharmaceutical products . Enantiomeric resolution of oxprenolol was achieved on cellulose tris (3,5-dichlorophenylcarbamate) immobilized onto a 5 μm spherical porous silica chiral stationary phase (CSP) known as Chiralpak IC with UV detection at 273 nm .


Physical And Chemical Properties Analysis

Oxprenolol is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .

Scientific Research Applications

Antihypertensive and Hemodynamic Effects

Oxprenolol, a beta-adrenergic blocker with intrinsic sympathomimetic activity, has been studied for its effects on hypertension and hemodynamics. Research comparing oxprenolol with propranolol in patients with essential hypertension found significant decreases in heart rates and blood pressures with both drugs. However, there were no significant changes in intra-arterial pressures, pulmonary pressure, vascular resistance, or cardiac output during stress, suggesting that oxprenolol closely mirrors the effects of propranolol in essential hypertension without marked negative chronotropic action (Ferlinz et al., 1980).

Use in Treating Anxiety and Stress

Oxprenolol has been evaluated for treating symptoms resulting from environmental stress. Studies indicate that oxprenolol, on a three-times-a-day regimen, was superior to lower doses and as effective as diazepam in managing anxiety due to stress, highlighting the potential use of beta-blocking drugs like oxprenolol in treating stress-induced symptoms (McMillin Wp, 1975).

Efficacy in Cardiac Arrhythmias

Oxprenolol, with intrinsic sympathomimetic activity, has been used effectively in treating cardiac arrhythmias associated with acute myocardial infarction or myocardial ischemia. It has shown effectiveness in abolishing ventricular ectopic beats and supraventricular tachycardia, with the main side effect being hypotension. The advantages of oxprenolol over propranolol include a reduced likelihood of adversely affecting myocardial function and a diminished tendency to produce bronchospasm (Sandler & Pistevos, 1971).

Circulatory Influence During Anesthesia

Oxprenolol's influence on the circulation during anesthesia has been studied in dogs. It caused modest increases in heart rate, LV dP/dt max, and cardiac output with the largest doses, while arterial pressure remained unchanged and systemic vascular resistance decreased. This suggests that its beta-mimetic activity can minimize the response of the circulation to adrenergic beta-receptor blockade (Foëx et al., 1981).

Suppression of Adrenergic Response to Stress

Research on the suppression of adrenergic response to stress by oxprenolol, particularly in situations of intense emotional stress like racing-car driving, suggests its efficacy in managing stress without apparent impairment of performance. This indicates potential clinical applications beyond traditional uses (Taggart & Carruthers, 1972).

Safety And Hazards

Oxprenolol is a potent beta blocker and should not be administered to asthmatics under any circumstances due to their low beta levels as a result of depletion due to other asthma medication, and because it can cause irreversible, often fatal, airway failure and inflammation . In case of accidental exposure, avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H/i2D3,3D3,12D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAJXCLTPGGDAJ-CXUOUXNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC=C1OCC=C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676092
Record name 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxprenolol-d7 Hydrochloride

CAS RN

1189649-47-5
Record name 1-{[(~2~H_7_)Propan-2-yl]amino}-3-{2-[(prop-2-en-1-yl)oxy]phenoxy}propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
15,800
Citations
WD Mason, N Winer - Clinical Pharmacology & Therapeutics, 1976 - Wiley Online Library
… administered oxprenolol to range from 19% to 74%. Unlike propranolol, oxprenolol does not … Higher plasma concentrations of oxprenolol are required to lower blood pressure compared …
Number of citations: 77 ascpt.onlinelibrary.wiley.com
SH Taylor, B Silke, A Ebbutt, GC Sutton… - … England Journal of …, 1982 - Mass Medical Soc
We carried out a randomized double-blind controlled secondary-prevention trial of oxprenolol over seven years. Forty milligrams of oxprenolol or placebo was given twice daily to 1103 …
Number of citations: 152 www.nejm.org
IPPPSH Collaborative Group - Journal of Hypertension, 1985 - journals.lww.com
… At the start of the trial 3185 patients received treatment based on a beta-blocker (oxprenolol), while in the remaining 3172 placebo replaced oxprenolol. Supplementary drugs, excluding …
Number of citations: 484 journals.lww.com
MJ Kendall, VA John - The American Journal of Cardiology, 1983 - Elsevier
… In this report on the clinical pharmacologic aspects of oxprenolol, the following questions are … of oxprenolol? Is there a relation between the plasma concentrations of oxprenolol and its …
Number of citations: 12 www.sciencedirect.com
ME Russo, JO Covinsky - Pharmacotherapy: The Journal of …, 1983 - Wiley Online Library
… Less than 4% of oxprenolol is excreted unchanged in the urine. Oxprenolol may reduce the … Oxprenolol has less negative inotropic and chronotropic effects than propranolol, Plasma …
WL Nelson, TR Burke Jr - The Journal of Organic Chemistry, 1978 - ACS Publications
… oxprenolol of 10-35-fold,5c with the (—)-enantiomer being more … use of this method to the oxprenolol isomers. The results of NMR … of oxprenolol and the intermediate diols are reported. …
Number of citations: 85 pubs.acs.org
BJ Materson, UF Michael, JR Oster… - Clinical …, 1976 - Wiley Online Library
… With oxprenolol, standing pressure declined from 135 ± 2 (S£)/104 ± 1 111m Hg to 128 ± … oxprenolol. Both drugs gave similar 24-hr blood pressure control. We conclude that oxprenolol …
Number of citations: 12 ascpt.onlinelibrary.wiley.com
BJ Materson, JR Oster, UF Michael… - Clinical …, 1976 - Wiley Online Library
… We evaluated the antihypertensive effect of oxprenolol given twice … of treatment with hydrochlorothiazide and oxprenolol placebo. … We conclude that bid oxprenolol will maintain 24 hr …
Number of citations: 11 ascpt.onlinelibrary.wiley.com
B Friedman, JM Gray, S Gross, SA Levit - The American Journal of …, 1983 - Elsevier
… Oxprenolol effectively lowered blood pressure when given once daily … oxprenolol than with hydrochlorothiazide, −14 −11 versus −20 −13 mm Hg. The mean reduction with oxprenolol …
Number of citations: 11 www.sciencedirect.com
PC Mattingly - British Medical Journal, 1977 - ncbi.nlm.nih.gov
SIR, The difficulties encountered in the diagnosis of partially treated pyogenic meningitis are stressed in your recent leading article (5 February, p 340). However, we do not agree with …
Number of citations: 18 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.